1-(4-Iodo-2-pyridyl)indazole-3-carboxylic acid
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Overview
Description
1-(4-Iodo-2-pyridyl)indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the iodo group and the carboxylic acid functionality in this compound makes it a valuable intermediate for various chemical reactions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodo-2-pyridyl)indazole-3-carboxylic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Pyridyl Group: The pyridyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of pyridine and a halogenated indazole.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodo-2-pyridyl)indazole-3-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-Iodo-2-pyridyl)indazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific biological targets.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-2-pyridyl)indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, resulting in anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Indazole-3-carboxylic acid: Lacks the iodo and pyridyl groups, making it less versatile in chemical reactions.
1-(4-Bromo-2-pyridyl)indazole-3-carboxylic acid: Similar structure but with a bromo group instead of an iodo group, which may affect its reactivity and biological activity.
1-(4-Chloro-2-pyridyl)indazole-3-carboxylic acid: Contains a chloro group, which can influence its chemical properties and interactions.
Uniqueness
1-(4-Iodo-2-pyridyl)indazole-3-carboxylic acid is unique due to the presence of the iodo group, which can enhance its reactivity in substitution reactions and its potential biological activities. The combination of the indazole core, pyridyl group, and carboxylic acid functionality makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C13H8IN3O2 |
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Molecular Weight |
365.13 g/mol |
IUPAC Name |
1-(4-iodopyridin-2-yl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C13H8IN3O2/c14-8-5-6-15-11(7-8)17-10-4-2-1-3-9(10)12(16-17)13(18)19/h1-7H,(H,18,19) |
InChI Key |
KOZPQUHSTAMLBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2C3=NC=CC(=C3)I)C(=O)O |
Origin of Product |
United States |
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